Lipophilicity vs. Key Analogs
The experimentally determined logP of 2-(5-chloropyridin-2-yl)acetonitrile is 1.80 [1]. This value is significantly higher than that of the 5‑fluoro analog (logP = 1.29) [2] and the 5‑bromo analog (logP = 0.98‑1.18) , and substantially exceeds the unsubstituted 2‑pyridinylacetonitrile (estimated logP ≈ 0.5‑0.8). The higher lipophilicity directly impacts membrane permeability, protein binding, and the pharmacokinetic profile of final drug candidates.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.80 |
| Comparator Or Baseline | 2-(5-fluoropyridin-2-yl)acetonitrile: logP = 1.29; 2-(5-bromopyridin-2-yl)acetonitrile: logP = 0.98‑1.18; 2-(pyridin-2-yl)acetonitrile: logP ≈ 0.5‑0.8 |
| Quantified Difference | ΔlogP = +0.51 (vs. F), +0.62‑0.82 (vs. Br), +1.0‑1.3 (vs. H) |
| Conditions | Experimental determination; source databases: Molbase, Chemsrc, Chem960 (accessed 2026-04-23) |
Why This Matters
A ΔlogP of >0.5 can translate into a 3‑ to 5‑fold difference in membrane permeability, making the chloro analog more suitable for CNS‑penetrant programs and orally bioavailable kinase inhibitors.
- [1] Chem960. 185315-51-9 – LogP: 1.80108. https://m.chem960.com (accessed 2026-04-23). View Source
- [2] Chem960. 960371-08-8 – LogP: 1.28678. https://m.chem960.com (accessed 2026-04-23). View Source
